(3-Methylbut-1-en-2-yl)benzene
CAS No.: 17498-71-4
Cat. No.: VC21061729
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17498-71-4 |
---|---|
Molecular Formula | C11H14 |
Molecular Weight | 146.23 g/mol |
IUPAC Name | 3-methylbut-1-en-2-ylbenzene |
Standard InChI | InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Standard InChI Key | POZGETMIPGBFGQ-UHFFFAOYSA-N |
SMILES | CC(C)C(=C)C1=CC=CC=C1 |
Canonical SMILES | CC(C)C(=C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
(3-Methylbut-1-en-2-yl)benzene (CAS Number: 17498-71-4) is an organic compound featuring a benzene ring substituted with a 3-methylbut-1-en-2-yl group . This structure introduces a degree of unsaturation and branching that significantly influences its chemical behavior. The compound belongs to the class of substituted styrenes, containing both aromatic and olefinic functionalities.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that determine its behavior in various applications:
Property | Value |
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CAS Number | 17498-71-4 |
Molecular Formula | C₁₁H₁₄ |
Linear Structure Formula | C₆H₅C(CH(CH₃)₂)CH₂ |
Molecular Weight | 146.23 g/mol |
Classification | Class 3 Hazardous Material |
UN Number | 3295 |
Packing Group | III |
The compound features an unsaturated carbon-carbon bond, making it highly reactive in various chemical transformations. This unsaturation, coupled with the aromatic ring, creates a conjugated system that influences its electronic properties and reactivity patterns.
Chemical Reactivity
Characteristic Reactions
(3-Methylbut-1-en-2-yl)benzene exhibits reactivity patterns typical of compounds containing both aromatic rings and terminal alkenes:
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Hydrogenation Reactions: The compound can undergo hydrogenation to form (3-Methylbutan-2-yl)benzene. This transformation has been documented using α-terpinene as a hydrogen source, as shown in the following reaction:
(3-Methylbut-1-en-2-yl)benzene + hydrogen donor → (3-Methylbutan-2-yl)benzene
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Addition Reactions: The terminal alkene can participate in addition reactions with various electrophiles, including halogens, hydrogen halides, and water.
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Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with suitable electrophiles, although the presence of the alkenyl substituent affects the regioselectivity of these reactions.
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Polymerization: The vinyl functionality makes this compound potentially suitable for polymerization reactions, similar to other styrene derivatives.
Applications in Organic Synthesis
Synthetic Utility
(3-Methylbut-1-en-2-yl)benzene serves as a versatile building block in organic synthesis due to its bifunctional nature:
Research Applications
The compound's structural features make it suitable for various research applications:
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Polymer Synthesis: Compounds with similar structures (vinyl-substituted benzenes) are frequently employed in polymer chemistry, particularly for the preparation of polymers with specific mechanical and thermal properties.
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Functional Materials: The potential for functionalization at both the aromatic ring and olefinic site makes this compound suitable for creating functional materials with tailored properties.
Hazard Parameter | Details |
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Signal Word | Danger |
Hazard Statements | H315-H411-H225 |
Precautionary Statements | P501-P273-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P391-P362+P364-P303+P361+P353-P332+P313-P403+P235 |
The hazard statements indicate that the compound:
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Is highly flammable (H225)
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Causes skin irritation (H315)
Structural Comparison with Related Compounds
Comparing (3-Methylbut-1-en-2-yl)benzene with structurally related compounds provides valuable insights into structure-property relationships:
These structural variations result in different physical properties and reactivity patterns. For instance, the presence of bromine atoms in (1,1-dibromo-3-methylbut-1-en-2-yl)benzene enhances its reactivity toward nucleophilic substitution reactions, while the methoxy group in 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene affects the electronic properties of the aromatic ring.
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